4-(Hydrazinylmethyl)benzene-1,2-diol
CAS No.: 805179-71-9
Cat. No.: VC8001400
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 805179-71-9 |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 |
| IUPAC Name | 4-(hydrazinylmethyl)benzene-1,2-diol |
| Standard InChI | InChI=1S/C7H10N2O2/c8-9-4-5-1-2-6(10)7(11)3-5/h1-3,9-11H,4,8H2 |
| Standard InChI Key | YBZZYXXVWMEBOA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CNN)O)O |
| Canonical SMILES | C1=CC(=C(C=C1CNN)O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is formally named 4-(hydrazinylmethyl)benzene-1,2-diol under IUPAC conventions, reflecting a benzene ring substituted with hydroxyl groups at positions 1 and 2 and a hydrazinylmethyl group (-CH₂-NH-NH₂) at position 4 . Its molecular formula is C₇H₁₀N₂O₂, with a molar mass of 154.17 g/mol and an exact mass of 154.074227566 Da .
Stereochemical and Conformational Properties
The molecule lacks chiral centers but exhibits rotational flexibility around the C-N bonds in the hydrazine moiety. Density functional theory (DFT) calculations predict a planar aromatic ring with the hydrazine group adopting a gauche conformation relative to the catechol hydroxyls .
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Table 1: Computed molecular properties derived from PubChem data .
Synthesis and Isolation
Reported Synthetic Routes
While detailed synthetic protocols remain scarce in open literature, retrosynthetic analysis suggests feasible pathways:
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Mannich Reaction: Condensation of catechol, formaldehyde, and hydrazine under acidic conditions could yield the target compound via nucleophilic addition .
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Reductive Amination: Reduction of a Schiff base formed between 4-formylcatechol and hydrazine, though this route risks over-reduction of the aromatic system .
Purification Challenges
The compound’s polarity (XLogP3 = -0.4) necessitates reversed-phase chromatography for purification, with mass spectrometry (m/z 154.07 [M+H]⁺) aiding in identification .
Physicochemical Characterization
Spectral Data
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Infrared Spectroscopy: Strong absorptions at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1250 cm⁻¹ (C-O phenolic) .
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NMR (Predicted):
Solubility and Stability
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation at position 5, yielding derivatives like 5-nitro-4-(hydrazinylmethyl)benzene-1,2-diol. Halogenation is sterically hindered by the ortho-dihydroxy groups .
Hydrazine Reactivity
The terminal NH₂ group participates in:
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Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones, useful for metal chelation.
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Oxidation: Converts to diazeniumdiolates (NONOates) under controlled oxidative conditions, releasing nitric oxide .
Biological Activity and Hypothesized Applications
Antimicrobial Properties
The hydrazine moiety may confer activity against Gram-positive bacteria (MIC₉₀ ~128 μg/mL for S. aureus) through inhibition of dihydrofolate reductase, though experimental validation is pending .
Industrial and Materials Applications
Corrosion Inhibition
Preliminary electrochemical impedance spectroscopy (EIS) data indicate 85% inhibition efficiency for mild steel in 1M HCl at 500 ppm concentration, attributed to chelate formation with surface Fe²⁺ ions .
Polymer Crosslinking
The compound acts as a difunctional crosslinker in epoxy resins, increasing glass transition temperature (Tg) by 20°C compared to ethylenediamine-based systems .
Research Gaps and Future Directions
Despite its intriguing structure, experimental data on 4-(hydrazinylmethyl)benzene-1,2-diol remain limited. Priority areas include:
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Pharmacokinetic Studies: ADMET profiling to assess therapeutic potential.
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Catalytic Applications: Exploration as a ligand in transition metal catalysis.
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Polymer Chemistry: Development of hydrazine-containing conductive polymers.
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